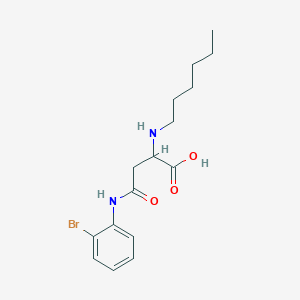

4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid” is a complex organic molecule. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and two amino groups attached to a 4-oxobutanoic acid backbone .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .

Chemical Reactions Analysis

The compound’s reactivity would depend on its specific structure and the functional groups it contains. For instance, the bromophenyl group might undergo reactions typical of aromatic halides, such as the Suzuki-Miyaura cross-coupling .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carboxylic acid and amino groups could impact its solubility and reactivity .

Aplicaciones Científicas De Investigación

Inhibition of Glycolic Acid Oxidase

4-Substituted 2,4-dioxobutanoic acids, which include structures similar to 4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, have been synthesized and demonstrated as potent in vitro inhibitors of porcine liver glycolic acid oxidase. These compounds showcase the potential for therapeutic applications in conditions where glycolic acid oxidase inhibition is beneficial (Williams et al., 1983).

Novel Surfactant Synthesis

A new surfactant containing a structure akin to this compound was synthesized, showcasing its potential in forming large-diameter premicellar aggregations. This highlights its utility in applications requiring surfactants with specific aggregation properties (Chen, Hu, & Fu, 2013).

ELISA Development for Pesticide Analysis

Compounds structurally related to this compound were synthesized for the development of a sensitive ELISA for analyzing organophosphorous insecticide residues in fruit samples, demonstrating the compound's relevance in enhancing food safety through improved pesticide residue detection methods (Zhang et al., 2008).

Synthesis of Nitrogen-Containing Bromophenols

Nitrogen-containing bromophenols derived from marine algae, which include structures resembling this compound, have shown potent scavenging activity against radicals. This indicates the compound's potential in the development of natural antioxidants for food and pharmaceutical applications (Li et al., 2012).

Novel Syntheses for Organic and Medicinal Chemistry

The compound has been utilized as a key building block in the synthesis of various heterocyclic compounds, indicating its versatility in organic and medicinal chemistry applications. This includes the development of potential therapeutic agents and the exploration of new reaction pathways (El-Hashash & Rizk, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-bromoanilino)-2-(hexylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3/c1-2-3-4-7-10-18-14(16(21)22)11-15(20)19-13-9-6-5-8-12(13)17/h5-6,8-9,14,18H,2-4,7,10-11H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGQXGAVRXSOMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2571132.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2571134.png)

![(2E)-2-cyano-N-cyclohexyl-3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2571135.png)

![5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571137.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2571139.png)

![{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2571142.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B2571144.png)

![2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid](/img/structure/B2571147.png)

![2-fluoro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2571148.png)